1-imino-1-lambda6-thian-1-one
Overview
Description
1-Oxo-1-imino-1-thiacyclohexane, also known as THT or thiacyclohexane-1,1-dioxide, is a heterocyclic compound that contains a sulfur atom, oxygen atom, and nitrogen atom as part of its ring structure. It has a molecular formula of C5H11NOS .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a multicomponent reaction . This process involves the use of bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes, and urea/thiourea/guanidine in the presence of ZnCl2.2H2O in ethanol at 70 °C . This method is noted for its mild conditions, operational simplicity, easy work-up, and environmental friendliness .Molecular Structure Analysis
The molecular structure of 1-Oxo-1-imino-1-thiacyclohexane consists of a six-membered ring containing a sulfur atom, an oxygen atom, and a nitrogen atom. The molecular weight is 133.21 g/mol.Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Studies have demonstrated the regiospecificity in the heterocyclization of β-oxonitriles leading to the formation of 5-substituted 4-oxothiazolidine derivatives. This process showcases the specificity of reactions involving compounds similar to 1-Oxo-1-imino-1-thiacyclohexane, where alternative heterocyclic products were not observed, indicating a controlled and predictable outcome in the synthesis of heterocycles (Marković et al., 2003).
Organometallic and Catalysis Research
Research into technetium tetrachloride's interaction with donor ligands, including thioxane (1-oxa-4-thiacyclohexane), has contributed to the understanding of metal-ligand interactions and the formation of complexes with potential applications in catalysis and material science. The study highlights the versatility and reactivity of these complexes, providing insights into their structural configurations and stability (Hagenbach, Yeğen, & Abram, 2006).
Synthesis of Complex Molecules
The synthesis and characterization of fused and spiro heterocycles using ultrasonic methods have been explored, showing the transformation of certain compounds into 6-oxo-oxazolo[4,5-b] piperazine and 1-oxo-2-substituted imino derivatives. This research provides a foundation for the development of novel compounds with potential applications in pharmaceuticals and material science (Dabholkar & Wadkar, 2009).
Properties
IUPAC Name |
1-iminothiane 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c6-8(7)4-2-1-3-5-8/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBWDNFGDBQBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=N)(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35188-35-3 | |
Record name | 1-imino-1lambda6-thian-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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